Cas no 521276-41-5 (ethyl 3-bromo-1-methyl-indole-2-carboxylate)

Ethyl 3-bromo-1-methyl-indole-2-carboxylate is a brominated indole derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both bromine and ester functional groups enhances its reactivity, making it suitable for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The 1-methyl substitution improves stability while maintaining reactivity at the 3-position. This compound is particularly valuable in the synthesis of heterocyclic compounds, bioactive molecules, and agrochemicals. Its well-defined structure and high purity ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
ethyl 3-bromo-1-methyl-indole-2-carboxylate structure
521276-41-5 structure
Product Name:ethyl 3-bromo-1-methyl-indole-2-carboxylate
CAS No:521276-41-5
MF:C12H12BrNO2
MW:282.133182525635
MDL:MFCD11840987
CID:1071460
PubChem ID:40148046
Update Time:2025-11-03

ethyl 3-bromo-1-methyl-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
    • ethyl 3-bromo-1-methylindole-2-carboxylate
    • AD-5003
    • AG-C-10945
    • CTK6F5146
    • MolPort-009-195-547
    • RP15530
    • ethyl 3-bromo-1-methyl-indole-2-carboxylate
    • DTXSID20653895
    • AKOS005071720
    • SB73951
    • CS-0453252
    • WVA27641
    • 1H-Indole-2-carboxylic acid, 3-bromo-1-methyl-, ethyl ester
    • A1-00318
    • E80290
    • 521276-41-5
    • SCHEMBL23931478
    • MDL: MFCD11840987
    • Inchi: 1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
    • InChI Key: HGXAKECCOMBDMD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OCC)N(C)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 281.00514g/mol
  • Monoisotopic Mass: 281.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 31.2Ų

ethyl 3-bromo-1-methyl-indole-2-carboxylate Security Information

  • HazardClass:IRRITANT

ethyl 3-bromo-1-methyl-indole-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM261131-5g
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
521276-41-5 95%
5g
$408 2021-08-18
TRC
E030675-250mg
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
521276-41-5
250mg
$ 220.00 2022-06-05
TRC
E030675-500mg
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
521276-41-5
500mg
$ 365.00 2022-06-05
Matrix Scientific
046281-500mg
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, >95%
521276-41-5 >95%
500mg
$244.00 2023-09-09
Matrix Scientific
046281-1g
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, >95%
521276-41-5 >95%
1g
$304.00 2023-09-09
Matrix Scientific
046281-5g
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, >95%
521276-41-5 >95%
5g
$698.00 2023-09-09
Chemenu
CM261131-5g
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
521276-41-5 95%
5g
$408 2024-07-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4075-1G
ethyl 3-bromo-1-methyl-indole-2-carboxylate
521276-41-5 95%
1g
¥ 1,623.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4075-5G
ethyl 3-bromo-1-methyl-indole-2-carboxylate
521276-41-5 95%
5g
¥ 5,148.00 2023-03-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4075-10G
ethyl 3-bromo-1-methyl-indole-2-carboxylate
521276-41-5 95%
10g
¥ 8,632.00 2023-03-13

ethyl 3-bromo-1-methyl-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:521276-41-5)ethyl 3-bromo-1-methyl-indole-2-carboxylate
Order Number:A1087658
Stock Status:in Stock
Quantity:1.0g/5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:30
Price ($):203.0/610.0/1017.0/2033.0
Email:sales@amadischem.com

Additional information on ethyl 3-bromo-1-methyl-indole-2-carboxylate

Recent Advances in the Application of Ethyl 3-Bromo-1-methyl-indole-2-carboxylate (CAS: 521276-41-5) in Chemical Biology and Pharmaceutical Research

Ethyl 3-bromo-1-methyl-indole-2-carboxylate (CAS: 521276-41-5) is a key intermediate in the synthesis of bioactive indole derivatives, which have garnered significant attention in chemical biology and pharmaceutical research due to their diverse pharmacological properties. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This research brief synthesizes the latest findings on the compound's applications, mechanisms, and synthetic pathways, providing a comprehensive overview for researchers in the field.

One of the most notable advancements involves the use of ethyl 3-bromo-1-methyl-indole-2-carboxylate as a precursor in the synthesis of indole-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in constructing selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The bromo-substituent at the 3-position facilitates further functionalization, enabling the introduction of diverse pharmacophores that enhance binding affinity and selectivity. Researchers reported a 40% improvement in inhibitory activity against CDK4/6 compared to previous analogs, underscoring the compound's potential in oncology drug development.

In addition to its role in kinase inhibitor design, ethyl 3-bromo-1-methyl-indole-2-carboxylate has been employed in the synthesis of indole-2-carboxamide derivatives with potent antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters article (2024) described its use in generating compounds with broad-spectrum activity against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The electron-withdrawing carboxylate group was found to stabilize the indole core, while the bromo-substituent enabled cross-coupling reactions that diversified the molecular scaffold. These derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL, positioning them as promising candidates for further preclinical evaluation.

The compound's synthetic versatility has also been explored in neuroscience research. A 2024 ACS Chemical Neuroscience study utilized ethyl 3-bromo-1-methyl-indole-2-carboxylate to develop serotonin receptor modulators with improved blood-brain barrier permeability. The methyl group at the 1-position was shown to reduce metabolic degradation, while the bromo-substituent allowed for late-stage diversification via Buchwald-Hartwig amination. Resulting compounds displayed nanomolar affinity for 5-HT2A receptors and demonstrated antipsychotic-like effects in rodent models, suggesting potential applications in neuropsychiatric disorder treatment.

From a synthetic chemistry perspective, recent methodological improvements have enhanced the accessibility of ethyl 3-bromo-1-methyl-indole-2-carboxylate. A 2023 Organic Process Research & Development report detailed a scalable, one-pot synthesis from commercially available 1-methylindole, achieving an 85% yield with reduced environmental impact through solvent optimization and catalytic bromination. This advancement addresses previous challenges in large-scale production, facilitating its broader application in drug discovery programs.

In conclusion, ethyl 3-bromo-1-methyl-indole-2-carboxylate (CAS: 521276-41-5) continues to prove its value as a versatile building block in medicinal chemistry. Its unique substitution pattern enables the construction of diverse bioactive molecules with applications across multiple therapeutic areas. Ongoing research is expected to further expand its utility, particularly in targeted drug delivery systems and combination therapies. Researchers are encouraged to explore its potential in emerging areas such as PROTAC design and covalent inhibitor development, where its reactive handles may offer distinct advantages.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:521276-41-5)ethyl 3-bromo-1-methyl-indole-2-carboxylate
A1087658
Purity:99%/99%/99%/99%
Quantity:1.0g/5.0g/10.0g/25.0g
Price ($):203.0/610.0/1017.0/2033.0
Email